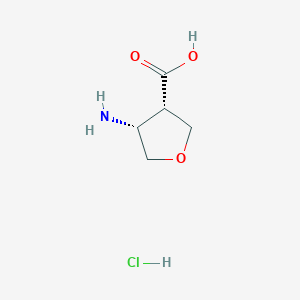

cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride

説明

cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C5H10ClNO3 and a molecular weight of 167.59 g/mol It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of an amino group and a carboxylic acid group in its structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of tetrahydrofuran derivatives.

Amination: Introduction of the amino group at the desired position on the tetrahydrofuran ring.

Carboxylation: Introduction of the carboxylic acid group.

Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysis: Use of catalysts to enhance reaction rates.

Purification: Techniques such as crystallization or chromatography to purify the final product.

化学反応の分析

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with activated carboxylic acid derivatives. For example:

-

Reagents : Acid chlorides or anhydrides (e.g., 2,4-dimethyl-pyridine-3-carbonyl chloride).

-

Conditions : Dichloromethane, triethylamine, room temperature.

-

Outcome : Formation of amide derivatives with retention of stereochemistry at C3.

Example :

Acylation of the amino group with (S)-tetrahydrofuran-3-carboxylic acid using HATU/DIPEA in DMF yields disubstituted amides (51% yield, ).

| Reaction Component | Details |

|---|---|

| Substrate | cis-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Yield | 51% |

Hydrogenation and Deprotection

The benzyl ester derivative undergoes catalytic hydrogenation to regenerate the free carboxylic acid:

-

Reagents : H₂, Pd/C (10% w/w).

-

Conditions : Ethanol, 20°C, 18 hours.

-

Outcome : Cleavage of the benzyl ester to afford (S)-tetrahydrofuran-3-carboxylic acid ( ).

Mechanistic Insight :

Hydrogenolysis occurs via adsorption of H₂ onto Pd/C, followed by cleavage of the C–O bond in the benzyl ester.

Stereoselective Cycloadditions

Sn(II)- or Sn(IV)-catalyzed [3+2] cycloadditions with donor-acceptor cyclopropanes form tetrahydrofuran derivatives:

-

Reagents : SnCl₂, dimethyl acetylenedicarboxylate (DMAD).

-

Conditions : THF, −20°C to 25°C.

-

Outcome : cis-2,5-Disubstituted tetrahydrofurans with >95% diastereoselectivity ( ).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | SnCl₂ |

| Temperature | −20°C to 25°C |

| Diastereoselectivity | >95% cis |

Redox-Relay Heck Reactions

Aryl halides undergo palladium-catalyzed coupling to form 3-aryl tetrahydrofurans:

-

Reagents : Pd(OAc)₂, Et₃SiH, I₂.

-

Conditions : DMF, 80°C, 12 hours.

-

Outcome : Cyclic hemiacetals that reduce to tetrahydrofurans ( ).

Mechanistic Pathway :

-

Oxidative addition of Pd(0) to aryl halide.

-

Migratory insertion into the alkene.

-

β-Hydride elimination and cyclization.

Decarboxylative Coupling

Kolbe decarboxylation followed by radical cyclization forms tetrahydrofuran rings:

-

Reagents : Electrochemical setup or persulfate initiators.

-

Conditions : Aqueous acidic medium, 50°C.

-

Outcome : Substituted tetrahydrofurans with radical intermediates ( ).

Key Observation :

Radical stability dictates regioselectivity, favoring tertiary carbon centers.

Solvent Effects on Reactivity

Polar solvents enhance reaction rates and selectivity in conjugate additions ( ):

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | E/Z Ratio |

|---|---|---|---|

| DMSO | 46.7 | 0.45 | 22/78 |

| Acetone | 20.7 | 0.38 | 52/48 |

| Chloroform | 4.81 | 0.12 | 97/3 |

This compound’s versatility in stereoselective synthesis and functional group transformations underscores its utility in medicinal chemistry, particularly for anticoagulant agents ( ). Future research should explore its applications in cascade reactions and biocatalysis.

科学的研究の応用

Medicinal Chemistry

Cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride has been investigated for its potential therapeutic properties. Research indicates that it may exhibit biological activities that could be beneficial for drug development. Its structure allows for interactions with various biological targets, which could lead to the development of new pharmaceuticals.

Case Studies :

- A study highlighted its use in synthesizing derivatives that exhibit inhibitory effects on Factor Xa, an important target in anticoagulant therapy .

- The compound has been explored as a precursor in the synthesis of other pharmacologically active compounds, showcasing its versatility in drug design .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups enable chemists to create more complex molecules through various chemical reactions.

Applications :

- It is utilized in the synthesis of cyclic compounds and heterocycles, which are crucial in developing new materials and pharmaceuticals .

- The compound has been involved in asymmetric synthesis processes, allowing for the production of specific stereoisomers with potential therapeutic benefits .

Research has shown that this compound exhibits antimicrobial properties. This aspect makes it a candidate for further studies aimed at developing new antimicrobial agents.

Findings :

作用機序

The mechanism of action of cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

類似化合物との比較

cis-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride: A methyl ester derivative with similar chemical properties.

trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride: A stereoisomer with different spatial arrangement of atoms.

生物活性

cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride, a compound featuring a tetrahydrofuran ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes and receptors, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 181.62 g/mol. The structural features include both an amino group and a carboxylic acid group, which confer unique reactivity and potential biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : cis-4-Amino-tetrahydro-furan-3-carboxylic acid can inhibit certain enzymes, affecting metabolic pathways crucial for cellular function. For instance, it may act as an inhibitor for angiotensin-converting enzyme (ACE), which plays a significant role in blood pressure regulation .

- Receptor Binding : The compound may bind to specific receptors, modulating various biological responses. This interaction can influence signaling pathways that are vital for maintaining homeostasis within the body.

- Pathway Modulation : By affecting different biochemical pathways, cis-4-Amino-tetrahydro-furan-3-carboxylic acid can lead to alterations in cellular functions such as proliferation, apoptosis, and metabolism.

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrahydrofuran compounds exhibit antimicrobial properties. For example, certain analogs have shown effectiveness against Gram-positive and Gram-negative bacteria at low concentrations (MIC values ranging from 1–5 µg/mL) .

- Antihypertensive Effects : In animal models, compounds similar to cis-4-Amino-tetrahydro-furan-3-carboxylic acid have been tested for their ability to lower blood pressure. Some derivatives demonstrated significant reductions in blood pressure without adversely affecting heart rate, indicating potential therapeutic uses in managing hypertension .

- Cytotoxicity Studies : Research using Ehrlich’s ascites carcinoma cells has shown that certain derivatives possess cytotoxic effects, suggesting their potential application in cancer therapy. The effectiveness of these compounds varies based on structural modifications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-tetrahydrofuran-3-carboxylic acid | C6H11NO3 | Lacks methyl ester; may exhibit different solubility properties |

| cis-4-amino-tetrahydro-furan-3-carboxylic acid | C6H12N2O3 | Different stereochemistry leading to potentially varied biological activity |

| trans-4-amino-tetrahydrofuran-3-carboxylic acid | C6H12N2O3 | Structural isomer with distinct properties affecting reactivity and interactions |

特性

IUPAC Name |

(3S,4R)-4-aminooxolane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQBSFJUCVBZMH-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。